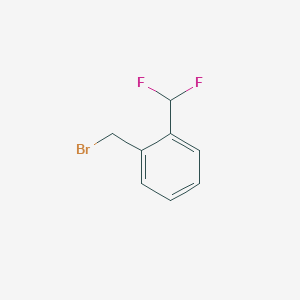

2-(Difluoromethyl)benzyl bromide

Description

2-(Difluoromethyl)benzyl bromide (C₈H₇BrF₂) is an organofluorine compound featuring a benzyl bromide core substituted with a difluoromethyl (-CHF₂) group at the ortho position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic and steric effects of the difluoromethyl group to modulate reactivity and stability. Fluorine’s electronegativity and the CHF₂ group’s moderate lipophilicity enhance metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

1-(bromomethyl)-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLGQGRZCBWBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272302 | |

| Record name | 1-(Bromomethyl)-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222556-61-7 | |

| Record name | 1-(Bromomethyl)-2-(difluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222556-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzyl bromide typically involves the bromination of 2-(Difluoromethyl)toluene. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of difluoromethylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include 2-(Difluoromethyl)benzyl alcohol, 2-(Difluoromethyl)benzonitrile, and 2-(Difluoromethyl)benzylamines.

Oxidation: Products include 2-(Difluoromethyl)benzaldehyde and 2-(Difluoromethyl)benzoic acid.

Reduction: The major product is 2-(Difluoromethyl)toluene.

Scientific Research Applications

2-(Difluoromethyl)benzyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactivity with nucleophilic sites in biomolecules.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an alkylating agent, transferring the benzyl group to nucleophilic sites on other molecules. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Fluorobenzyl Bromide (C₇H₆BrF)

- Structure : Single fluorine atom at the ortho position.

- Properties : Lower molecular weight (189.02 g/mol) compared to the difluoromethyl analog. The electron-withdrawing fluorine slightly deactivates the benzyl bromide toward nucleophilic substitution but offers less steric hindrance .

- Applications : Used in Suzuki-Miyaura couplings (e.g., references Pd-catalyzed reactions with aryl boronic acids).

4-Fluorobenzyl Bromide (C₇H₆BrF)

- Structure : Fluorine at the para position.

- Properties : Similar molecular weight to 2-Fluorobenzyl bromide but exhibits distinct reactivity due to reduced steric effects. Para-substitution often leads to higher melting points compared to ortho isomers .

2-(Trifluoromethyl)benzyl Bromide (C₈H₆BrF₃)

- Structure : Trifluoromethyl (-CF₃) group at the ortho position.

- Properties : Higher molecular weight (239.04 g/mol) and stronger electron-withdrawing effects than CHF₂. The CF₃ group increases resistance to oxidative metabolism but may reduce solubility due to greater lipophilicity .

- Safety : SDS data () highlights similar hazards (e.g., skin irritation) but requires stricter handling for CF₃-containing compounds due to persistence.

Functional Group Variations

2-Bromo-4-fluorobenzylamine Hydrochloride (C₇H₈BrClFN)

- Structure : Benzylamine derivative with fluorine and bromide substituents.

- Properties : The amine hydrochloride salt enhances water solubility but reduces electrophilicity compared to benzyl bromides. Used in peptide coupling and as a building block for kinase inhibitors .

2-Chloro-5-(difluoromethoxy)benzyl Bromide (C₈H₆BrClF₂O)

- Structure : Combines chlorine and difluoromethoxy (-OCF₂H) substituents.

- Properties: Molecular weight 271.49 g/mol.

Biological Activity

2-(Difluoromethyl)benzyl bromide, also known as 5-Bromo-2-(difluoromethyl)benzyl bromide, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the difluoromethyl group and bromine substituents, contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H6BrF2

- IUPAC Name : 4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene

- Log P : The compound exhibits moderate lipophilicity, which can influence its absorption and distribution in biological systems.

The biological activity of 2-(difluoromethyl)benzyl bromide can be attributed to its ability to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atoms in the compound can be replaced by nucleophiles, such as amines or thiols, facilitating the formation of new compounds with potential therapeutic effects.

- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex organic molecules.

- Modification of Biomolecules : The compound is used to modify biomolecules like peptides and proteins through selective bromination or fluorination, potentially altering their biological activity and stability.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds featuring difluoromethyl groups. For instance, a study on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and MCF-7 cells. These compounds exhibited IC50 values ranging from 4.64 µM to 9.22 µM, indicating potent inhibitory effects on cell proliferation .

The mechanism behind the anticancer activity often involves:

- Induction of apoptosis in cancer cells.

- Arresting cell cycle progression at specific phases (e.g., sub-G1 phase).

- Inhibition of angiogenesis in tumor tissues through various signaling pathways.

Enzyme Inhibition

Compounds similar to 2-(difluoromethyl)benzyl bromide have shown promise as inhibitors of key enzymes involved in cancer progression. For example, docking studies suggest that these compounds can effectively bind to matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and angiogenesis .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(Difluoromethyl)benzyl bromide | TBD | Nucleophilic substitution |

| 1-[3-(trifluoromethyl)benzyl]urea | 4.64 | Apoptosis induction |

| 3-Bromo-5-fluorobenzyl bromide | TBD | Enzyme inhibition (MMPs) |

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized a series of difluoromethylated benzyl derivatives and tested their cytotoxicity against several cancer cell lines.

- Results indicated that these derivatives significantly reduced cell viability, with notable effects observed at lower concentrations over extended incubation periods .

- Enzyme Binding Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.